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Compound of Interest

Compound Name: Ranatuerin-2ARb

Cat. No.: B1576046 Get Quote

Ranatuerin-2, a family of antimicrobial peptides (AMPs) originally discovered in the skin

secretions of frogs, has garnered significant interest for its broad-spectrum antimicrobial and

potential anticancer activities.[1][2] The development of synthetic analogues aims to enhance

potency, reduce toxicity, and improve stability. A critical factor in their therapeutic development

is the efficiency of their chemical synthesis. This guide provides a comparative overview of

various Ranatuerin-2 analogues, detailing their synthesis protocols and presenting available

data on their production.

Data Presentation: Comparison of Ranatuerin-2
Analogues
The synthesis of Ranatuerin-2 and its analogues is primarily achieved through Solid-Phase

Peptide Synthesis (SPPS). While direct comparative studies on synthesis efficiency (e.g.,

overall yield, synthesis time) are not extensively detailed in the literature, post-purification purity

is consistently reported to be high. The following table summarizes the properties of several

synthesized analogues.
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Peptide Name
Amino Acid
Sequence

Modifications Purity Source

Ranatuerin-2PLx

GIMDTVKNAAK

NLAGQLLDKLK

CKITGC

C-terminal 'Rana

box' disulfide

bridge

>95% (Implied) [1][3]

R2PLx-22
GIMDTVKNAAK

NLAGQLLDKLK

C-terminal

truncation (Rana

box removed)

>95% (Implied) [3]

S⁻²⁴-R2PLx

GIMDTVKNAAK

NLAGQLLDKLK

CSITAC

K24S

substitution
>95% (Implied) [3]

Ranatuerin-2Pb

SFLTTVKKLVTN

LAALAGTVIDTIK

CKVTGGCRT

C-terminal 'Rana

box' disulfide

bridge

>95% [4]

RPa

SFLTTVKKLVTN

LAALAGTVIDTIK

CKVTGGC

C-terminal

truncation (RT

removed)

>95% [4]

RPb
SFLTTVKKLVTN

LAAL-NH₂

C-terminal

truncation and

amidation

>95% [4]

Ranatuerin-2-AW

(R2AW)

GFMDTAKNVAK

NVAATLLDKLKC

KITGGC

C-terminal 'Rana

box' disulfide

bridge

Not Specified [5]

[Lys⁴,¹⁹,

Leu²⁰]R2AW(1-

22)-NH₂

GFMKTAKNVAK

NVAATLLDKLKL

L-NH₂

Substitutions,

truncation, and

amidation

Not Specified [5]

Experimental Protocols
The following is a representative methodology for the manual or automated Solid-Phase

Peptide Synthesis (SPPS) of Ranatuerin-2 analogues using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry, compiled from standard procedures.[3][5]
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1. Resin Preparation:

Resin Selection: For C-terminally amidated peptides (e.g., RPb), a Rink Amide resin is used.

For peptides with a C-terminal carboxylic acid, a Wang or 2-chlorotrityl resin is appropriate.

[5][6]

Swelling: The resin is swelled in N,N-dimethylformamide (DMF) for at least 1 hour in a

suitable reaction vessel.

2. Amino Acid Coupling Cycle (Iterative):

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is

removed by treating the resin with a solution of 20% piperidine in DMF for approximately 20-

30 minutes. This is typically done twice. The resin is then washed thoroughly with DMF.

Amino Acid Activation: The incoming Fmoc-protected amino acid (3-5 equivalents) is pre-

activated. A common activation solution consists of a coupling reagent like HBTU (2-(1H-

benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 equivalents) and a

base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

Coupling: The activated amino acid solution is added to the deprotected resin, and the

mixture is agitated for 1-2 hours to allow the coupling reaction to proceed to completion.

Washing: The resin is washed with DMF to remove excess reagents and by-products. This

cycle is repeated for each amino acid in the peptide sequence.

3. Cleavage and Global Deprotection:

After the final amino acid is coupled and the N-terminal Fmoc group is removed, the resin is

washed with dichloromethane (DCM) and dried.

The peptide is cleaved from the resin, and all side-chain protecting groups are

simultaneously removed by treatment with a cleavage cocktail. A common mixture is 94%

trifluoroacetic acid (TFA), 2% ethanedithiol, 2% thioanisole, and 2% water.[3] This reaction

proceeds for 2-3 hours at room temperature.
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The cleaved peptide is precipitated from the cleavage mixture using ice-cold diethyl ether,

centrifuged, and the resulting peptide pellet is washed multiple times with ether.

4. Cyclization (for 'Rana box' formation):

For peptides containing the C-terminal disulfide bridge (the 'Rana box'), the linear peptide is

dissolved in a dilute aqueous solution.

Disulfide bond formation is achieved by air oxidation, often facilitated by adjusting the pH to

~8.0 and stirring for several hours or days, or by using an oxidizing agent like 0.2% hydrogen

peroxide.[3][4]

5. Purification and Characterization:

Purification: The crude peptide is dissolved in a minimal amount of a water/acetonitrile

mixture and purified using reverse-phase high-performance liquid chromatography (RP-

HPLC).[3]

Characterization: The purity of the collected fractions is assessed by analytical RP-HPLC,

and the correct molecular mass is confirmed using mass spectrometry, such as MALDI-TOF

MS or ESI-MS.[3] The purified peptide is then lyophilized to obtain a stable powder.

Visualizations: Workflows and Mechanisms
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Ranatuerin-2 analogues.

Caption: Dual mechanism of Ranatuerin-2 analogues against bacterial and cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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